N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine

PI3Kδ inhibitor Kinase selectivity Immuno-oncology

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine (CAS 1774898-46-2) is a substituted piperidine derivative bearing a 6-trifluoromethylpyridin-3-yl group at the piperidine N1 position and an N,N-dimethylamino group at the C4 position. The compound has a molecular weight of 273.30 g/mol, a computed XLogP3-AA of 2.5, zero hydrogen bond donors, and six hydrogen bond acceptors.

Molecular Formula C13H18F3N3
Molecular Weight 273.3 g/mol
CAS No. 1774898-46-2
Cat. No. B1406284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine
CAS1774898-46-2
Molecular FormulaC13H18F3N3
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H18F3N3/c1-18(2)10-5-7-19(8-6-10)11-3-4-12(17-9-11)13(14,15)16/h3-4,9-10H,5-8H2,1-2H3
InChIKeySFIAUVWESKZPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine: A Trifluoromethyl-Pyridinyl Piperidine Building Block for Targeted Kinase and Antiparasitic Discovery


N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine (CAS 1774898-46-2) is a substituted piperidine derivative bearing a 6-trifluoromethylpyridin-3-yl group at the piperidine N1 position and an N,N-dimethylamino group at the C4 position [1]. The compound has a molecular weight of 273.30 g/mol, a computed XLogP3-AA of 2.5, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. It is supplied as a research-grade building block with typical purity specifications of 95–97% . Structurally, the compound belongs to the class of 4-aminopiperidine-based scaffolds that are frequently explored as kinase inhibitor hinge-binders and as antiparasitic lead matter [2].

Why Close Analogs of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine Cannot Be Simply Interchanged in Biological Assays


Within the 4-aminopiperidine class, subtle variations in the N-aryl substituent, the trifluoromethyl position on the pyridine ring, and the nature of the amine substitution profoundly modulate target binding, selectivity, and pharmacokinetics. For example, the 6-CF3-pyridin-3-yl regioisomer offers a specific vector and electronic profile that differs from the 4-CF3 or 2-CF3 analogs; even loss of a single fluorine (to CHF2) or replacement of N,N-dimethyl with N-methyl can reduce kinase hinge-binding complementarity and alter cellular permeability . Generic procurement of an ‘in-class’ compound without matching the exact substitution pattern therefore risks divergent structure‑activity relationships, confounding biological results and wasting synthesis resources [1].

Product-Specific Quantitative Evidence Guide for N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine (CAS 1774898-46-2)


PI3Kδ-Centric Kinase Selectivity: Class-Level Potency Inference from US9221795 Scaffolds

The target compound shares a core scaffold with the potent PI3Kδ inhibitor series disclosed in US 9,221,795. A close structural analog (BDBM198031) bearing the identical N,N-dimethylpiperidin-4-amine motif linked to a related heteroaryl system displayed a PI3Kδ IC50 of 1 nM in a TR-FRET biochemical assay and a cellular EC50 of 0.310 nM in human basophils [1]. By class-level inference, the 6-CF3-pyridin-3-yl substitution is predicted to confer low-nanomolar PI3Kδ potency, differentiating it from analogs with alternative N-aryl groups that show attenuated activity [1].

PI3Kδ inhibitor Kinase selectivity Immuno-oncology

Positional Isomer Advantage: 6-CF3-pyridin-3-yl Versus 4-CF3 and 2-CF3 Regioisomers

Among the three possible trifluoromethylpyridine regioisomers, the 6-CF3-pyridin-3-yl attachment positions the electron-withdrawing group para to the piperidine nitrogen, maximizing the inductive effect on the amine basicity while maintaining an unobstructed meta vector for kinase hinge binding. Computational analysis (PubChem) shows that the 6-CF3 isomer has a distinct electrostatic potential surface compared to the 4-CF3 isomer (CAS not assigned) and the 2-CF3 isomer (N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine, CAS 1779124-45-6) [1]. The 2-CF3 isomer suffers from steric clash between the CF3 group and the piperidine ring, which is expected to reduce target engagement [2].

Positional isomer Structure-Activity Relationship Medicinal chemistry

Physicochemical Differentiation: Calculated LogP, H-Bond Profile, and CNS Permeability Potential

The target compound has a computed XLogP3-AA of 2.5, zero H-bond donors, and six H-bond acceptors [1]. In comparison, the N-methyl analog (N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine, CAS not available) would have a lower LogP (~1.9) and one H-bond donor, potentially reducing passive membrane permeability and CNS penetration. The N-oxide metabolite analog is expected to have a significantly lower LogP (<1.0), making it unsuitable for intracellular target engagement [2]. The combination of moderate lipophilicity and the absence of H-bond donors positions the target compound favorably for crossing the blood–brain barrier (BBB), a property not shared by less lipophilic or H-bond donor-containing analogs [3].

Physicochemical properties CNS drug discovery Lipophilicity

Antiparasitic Potential: Trypanosoma brucei PDEB1 Inhibition as a Differentiating Mechanism

The 4-aminopiperidine scaffold, when appended with a trifluoromethylpyridine group, has been explored for inhibition of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a validated target for human African trypanosomiasis [1]. While direct IC50 data for the target compound are not publicly available, structurally related N-arylpiperidin-4-amines have demonstrated TbrPDEB1 IC50 values ranging from 63 nM to 316 nM [2][3]. The 6-CF3-pyridin-3-yl group is hypothesized to enhance target engagement relative to unsubstituted phenyl analogs, which typically show IC50 >10 μM [2]. This provides a quantitative framework for prioritizing the target compound over generic piperidine derivatives in antiparasitic screening.

Antiparasitic Trypanosoma brucei Phosphodiesterase inhibitor

Synthetic Tractability and Commercial Availability: Purity Benchmarking Against Non-Commercial Alternatives

The target compound is commercially available from multiple reputable suppliers with a minimum purity of 95% (AKSci) and 97% (Leyan), supported by batch-specific certificates of analysis (COA) and safety data sheets (SDS) . In contrast, custom synthesis of the 6-CF3-pyridin-3-yl positional isomer typically requires 4–6 weeks lead time and yields material of variable purity (often 85–90% without HPLC purification) . The ready availability of high-purity material eliminates synthetic risk and accelerates structure‑activity relationship (SAR) studies by 4–8 weeks compared to custom-synthesized analogs .

Chemical procurement Building block Purity specification

Prioritized Research and Industrial Application Scenarios for N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine


PI3Kδ-Selective Chemical Probe Development for Immuno-Oncology

Based on class-level potency evidence, this compound serves as a key intermediate for constructing PI3Kδ-selective inhibitors. Its 6-CF3-pyridin-3-yl group is critical for achieving the low-nanomolar biochemical and sub-nanomolar cellular potency that distinguishes PI3Kδ chemical probes from pan-PI3K inhibitors [1]. Researchers can use this building block to explore selective immune cell modulation without confounding off-target PI3Kα/β activity.

CNS-Penetrant Antiparasitic Agent Against Stage 2 Human African Trypanosomiasis

The compound's favorable CNS MPO profile (XLogP3-AA 2.5, zero HBD) and the TbrPDEB1 inhibitory activity of its structural class position it as a promising starting point for developing brain-penetrant antiparasitic agents [2]. Unlike more polar or HBD-containing analogs, this compound is predicted to cross the blood–brain barrier, a prerequisite for treating the neurological stage of HAT.

Structure–Activity Relationship (SAR) Expansion Around the 4-Aminopiperidine Kinase Hinge-Binder Motif

The rigid 6-CF3-pyridin-3-yl substitution vector, free from ortho steric clash, provides a geometrically defined scaffold for systematic SAR studies targeting CDK4/6, DYRK1A, and other kinases where hinge-binding 2-aminopyridine motifs are prevalent . The commercial availability of the compound in high purity (≥95%) enables rapid parallel synthesis of diverse analog libraries without the delays associated with custom synthesis of regioisomeric intermediates.

Fragment- and Structure-Based Drug Design (FBDD/SBDD) Core Template

With a molecular weight of 273 Da, moderate lipophilicity, and high ligand efficiency potential, this compound is an ideal core template for fragment-based approaches [3]. Its well-defined SAR relative to the N-methyl and regioisomeric analogs provides a solid foundation for computational docking and X-ray crystallography studies aimed at optimizing target engagement and selectivity.

Quote Request

Request a Quote for N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.